Non-Hydroxamate Scaffold vs. MC1568: Zinc-Binding Group Identity
1799255-19-8 employs a secondary acrylamide as its putative zinc-binding moiety, in contrast to MC1568 (CAS 852475-26-4), which contains a hydroxamic acid zinc-binding group. In the (aryloxopropenyl)pyrrolyl hydroxamate series, the 3-chloro-substituted analog 2c bearing a hydroxamic acid showed a class IIa selectivity index (SI) of 71.4, while the 3-fluoro analog 2f achieved an SI of 176.4 [1]. The replacement of the hydroxamic acid with a reduced hydroxypropylamide in 1799255-19-8 eliminates the strong metal-chelating functionality and is expected to reduce pan-HDAC promiscuity while potentially improving pharmacokinetic properties such as plasma protein binding and oral bioavailability—although direct comparative IC50 data for 1799255-19-8 against specific HDAC isoforms are not publicly available as of the search date [2].
| Evidence Dimension | Zinc-binding group (ZBG) identity and predicted HDAC isoform selectivity |
|---|---|
| Target Compound Data | Secondary acrylamide ZBG; no publicly reported IC50 values against human HDAC isoforms |
| Comparator Or Baseline | MC1568 (CAS 852475-26-4): hydroxamic acid ZBG; class IIa-selective; SI = 71.4 for 3-chloro analog 2c, SI = 176.4 for 3-fluoro analog 2f in maize HDAC assays [1] |
| Quantified Difference | Qualitative difference in ZBG type (acrylamide vs. hydroxamic acid); quantitative selectivity data for target compound unavailable |
| Conditions | Maize HDAC enzyme inhibition assay (fluorometric) for comparator compounds; no assay data available for 1799255-19-8 |
Why This Matters
The ZBG identity is the single most critical determinant of HDAC isoform selectivity and off-target liability; procurement of the exact compound ensures reproducible engagement of the intended target profile rather than the broad-spectrum inhibition typical of hydroxamate-based analogs.
- [1] Mai, A., Massa, S., Ragno, R., et al. (2005). Class II (IIa)-Selective Histone Deacetylase Inhibitors. 1. Synthesis and Biological Evaluation of Novel (Aryloxopropenyl)pyrrolyl Hydroxyamides. Journal of Medicinal Chemistry, 48(9), 3344–3353. DOI: 10.1021/jm049002a. View Source
- [2] EP2284179A3 – Inhibitors of cancer cell, T-cell and keratinocyte proliferation. European Patent Office. Includes pyrrole-acrylamide HDAC inhibitors without hydroxamic acid ZBG. View Source
